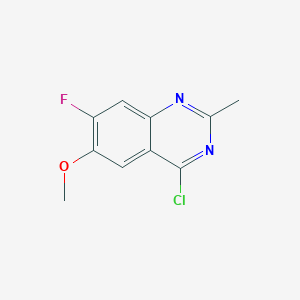

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry Research

The quinazoline scaffold, a bicyclic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a structure of paramount importance in medicinal and organic chemistry. mdpi.com Its significance stems from the wide array of pharmacological activities exhibited by its derivatives. nih.gov Researchers have extensively demonstrated that molecules incorporating the quinazoline nucleus possess potent anticancer, anti-inflammatory, antibacterial, antiviral, antifungal, and antihypertensive properties, among others. nih.govnih.govresearchgate.net

This broad spectrum of bioactivity has solidified the quinazoline ring system as a fundamental framework in drug discovery. mdpi.com A number of FDA-approved drugs are built upon this scaffold, highlighting its clinical relevance. nih.gov The versatility of the quinazoline core allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's electronic, steric, and lipophilic properties to optimize its interaction with biological targets. chim.itekb.eg This synthetic accessibility and the scaffold's proven therapeutic potential continue to drive extensive research into novel quinazoline-based compounds. nih.govnih.gov

Rationale for Investigation of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline and Related Derivatives

The specific substitution pattern of this compound is not arbitrary; rather, it is a deliberate design based on established structure-activity relationships (SAR) aimed at creating a molecule with potentially enhanced or novel biological activities.

The 4-Chloro Group: The chlorine atom at the C4 position is a key reactive site. It acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, particularly substituted anilines and other amines, a common strategy in the synthesis of potent kinase inhibitors and other therapeutic agents. chim.it The 4-position is crucial for modulating the biological profile of the quinazoline core. nih.gov

The 7-Fluoro and 6-Methoxy Groups: The presence and position of halogen and methoxy (B1213986) substituents on the benzene ring portion of the quinazoline scaffold are known to significantly influence the molecule's biological activity. nih.gov Fluorine, a bioisostere of hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability. Methoxy groups are electron-donating and can modulate the electronic environment of the ring system, which is often crucial for receptor binding. mdpi.com The combination of these groups is a recognized strategy for enhancing cytotoxic and antimicrobial activities. nih.gov Specifically, methoxy substitution on the benzene ring has been shown to enhance cytotoxic activity in certain quinazolinone series. nih.gov

The investigation of this compound is therefore driven by the hypothesis that this specific combination of functional groups will yield a compound with valuable and distinct biological properties, building upon the known therapeutic potential of the quinazoline scaffold.

Overview of Academic Research Trends for Halogenated and Methoxylated Quinazolines

Academic and industrial research into functionalized quinazolines is a vibrant and rapidly evolving field. A significant trend involves the synthesis and biological evaluation of derivatives bearing halogen and methoxy substituents, driven by their potential as targeted therapeutic agents.

Key Research Trends:

Anticancer Drug Development: A major focus of current research is the development of halogenated and methoxylated quinazolines as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.commdpi.com Structure-activity relationship studies have shown that substitutions on the quinazoline core, including methoxy groups at the 6- and 7-positions and halogenated anilino groups at the 4-position, are critical for potent inhibitory activity. mdpi.com

Antimicrobial Agents: There is a growing interest in developing novel quinazoline-based compounds to combat drug-resistant bacteria. The strategic placement of halogens and other substituents on the quinazoline ring has been shown to be effective in enhancing antibacterial activity. acs.org

Advanced Synthetic Methodologies: Researchers are continuously exploring more efficient, sustainable, and versatile methods for the synthesis of functionalized quinazolines. nih.govfrontiersin.org This includes the use of metal-catalyzed cross-coupling reactions and microwave-assisted synthesis to rapidly generate libraries of diverse derivatives for biological screening. nih.govnih.gov

The data below summarizes findings from various studies on substituted quinazolines, illustrating the impact of different functional groups on their biological activity.

Table 1: Biological Activity of Selected Halogenated Quinazoline Derivatives

| Compound/Derivative Class | Substituents | Target/Activity | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | 6-alkynyl, 3'-bromo | EGFR Inhibition | mdpi.com |

| 4-Anilinoquinazolines | 6,7-dimethoxy, 3'-chloro, 4'-fluoro | EGFR/VEGFR2 Inhibition | mdpi.com |

| 4(3H)-Quinazolinones | 2-phenyl, 3-(4-fluorophenyl) | Antibacterial (S. aureus) | acs.org |

Table 2: Research Focus on Methoxylated Quinazoline Derivatives

| Derivative Class | Substituents | Research Area | Key Findings | Reference |

|---|---|---|---|---|

| Quinazolinone-based rhodanines | Methoxy on benzene ring | Anticancer | Enhanced cytotoxic activity | nih.gov |

| 4-Anilinoquinazolines | 6,7-dimethoxy | Anticancer (Kinase Inhibition) | Important for binding mode and activity | mdpi.com |

| 2,3-Substituted Quinazolinones | 6,7-dimethoxy | Antiviral/Antibacterial | Hydrophilic agents with dual activity | researchgate.net |

The consistent exploration of halogenated and methoxylated quinazolines in the scientific literature underscores the strategic importance of these modifications in the design of new, effective therapeutic agents. The compound this compound fits squarely within these research trends as a promising candidate for further biological investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-fluoro-6-methoxy-2-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O/c1-5-13-8-4-7(12)9(15-2)3-6(8)10(11)14-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHVVJIFDGSVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1444348-44-0 | |

| Record name | 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 7 Fluoro 6 Methoxy 2 Methylquinazoline and Analogues

Precursor Synthesis and Functionalization Strategies

Synthesis of Substituted Anilines and Anthranilic Acid Derivatives

The primary starting materials for the construction of the quinazoline (B50416) ring are typically substituted anilines and, more commonly, anthranilic acid (2-aminobenzoic acid) derivatives. The synthesis of these precursors often involves multi-step sequences starting from readily available aromatic compounds.

A key precursor for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline is 2-amino-4-fluoro-5-methoxybenzoic acid . The synthesis of such highly substituted anthranilic acids can be challenging. A common strategy involves the nitration of a substituted benzoic acid, followed by reduction of the nitro group to an amine. For instance, a 4-fluorohalogenobenzoic acid can be nitrated to produce a 4-fluoro-2-nitrohalogenobenzoic acid, which is then catalytically reduced to yield 2-amino-4-fluorobenzoic acid. google.com The introduction of the methoxy (B1213986) group can be achieved through various methods, such as nucleophilic aromatic substitution on a suitably activated precursor or by starting with a methoxy-substituted precursor.

The synthesis of anthranilic acid derivatives can also be achieved through the Ullmann reaction, where a bromo-substituted benzoic acid is coupled with an aniline (B41778) in the presence of a copper catalyst. nih.gov For example, 2-bromo-4-fluorobenzoic acid can be reacted with an appropriate amine to introduce the amino group at the 2-position. nih.gov

The following table summarizes some common precursors for substituted quinazolines and their typical synthetic starting points.

| Precursor | Typical Starting Material(s) | Key Transformation(s) |

| 2-Amino-4-fluorobenzoic acid | 4-Fluorohalogenobenzoic acid | Nitration, Catalytic Reduction |

| 2-Amino-5-methoxybenzoic acid | 5-Methoxy-2-nitrobenzoic acid | Catalytic Hydrogenation |

| Substituted Anilines | Substituted Nitrobenzenes | Reduction (e.g., using Fe/NH4Cl) |

| 2-Amino-4,5-dimethoxybenzoic acid | 4,5-Dimethoxy-2-nitrobenzoic acid | Reduction |

Methods for Introduction of Halogen (Chloro, Fluoro) and Methoxy Moieties on Precursors

The precise placement of halogen and methoxy groups on the aniline or anthranilic acid precursor is crucial for the final structure of the quinazoline.

Fluorine Introduction: The introduction of fluorine atoms onto aromatic rings can be accomplished through several methods. Diazotization of an amino group followed by a Schiemann reaction (using HBF4) is a classic method. Direct fluorination using electrophilic fluorinating agents (e.g., Selectfluor) is also a powerful technique. In many cases, it is more practical to start with a commercially available fluorinated building block, such as a fluoro-substituted aniline or benzoic acid. mdpi.com

Chlorine Introduction: Chlorination of the quinazoline precursor at the 4-position is typically achieved in the final steps of the synthesis. This is because the 4-hydroxy (or 4-oxo) tautomer of the quinazolinone intermediate can be readily converted to the 4-chloro derivative using chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). nih.govnih.govresearchgate.net The reaction with POCl3 often occurs in two stages: an initial phosphorylation at lower temperatures, followed by conversion to the chloroquinazoline upon heating. nih.gov

Methoxy Group Introduction: The methoxy group can be introduced onto the aromatic precursor through nucleophilic aromatic substitution of a suitable leaving group (e.g., a nitro or halo group) with methoxide (B1231860) ions. Alternatively, a hydroxyl group on the precursor can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. It is often more efficient to begin the synthesis with a precursor that already contains the desired methoxy group.

Core Quinazoline Ring Formation Approaches

Once the appropriately functionalized precursors are in hand, the next critical phase is the construction of the quinazoline ring system. Various classical and modern synthetic strategies have been developed to achieve this transformation efficiently.

Classical Cyclization Reactions for Quinazoline Skeleton Construction

The most traditional and widely used method for the synthesis of the 4-quinazolinone skeleton involves the cyclization of N-acylanthranilic acid derivatives. This process typically begins with the acylation of an anthranilic acid with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640). For the synthesis of a 2-methylquinazoline, acetic anhydride is a common choice. The resulting N-acylanthranilic acid is then cyclized, often through heating, to form a benzoxazinone (B8607429) intermediate. This intermediate is subsequently reacted with an amine source, such as ammonia (B1221849) or formamide (B127407), to yield the desired 4-quinazolinone.

A key intermediate in the synthesis of this compound is 7-fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one . This intermediate can be synthesized from 2-amino-4-fluoro-5-methoxybenzoic acid by reaction with acetic anhydride to form the corresponding benzoxazinone, followed by treatment with an ammonia source.

The final step to obtain the target compound is the chlorination of the 4-oxo group. This is typically achieved by refluxing the 7-fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF). researchgate.net

The following table outlines a classical synthetic route to a 4-chloroquinazoline (B184009).

| Step | Reactants | Reagents | Product |

| 1 | Substituted Anthranilic Acid | Acetic Anhydride | 2-Methyl-benzoxazin-4-one derivative |

| 2 | 2-Methyl-benzoxazin-4-one derivative | Ammonia or Formamide | 2-Methyl-quinazolin-4-one derivative |

| 3 | 2-Methyl-quinazolin-4-one derivative | POCl3 | 4-Chloro-2-methyl-quinazoline derivative |

Multi-Component Reactions for Quinazoline Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govopenmedicinalchemistryjournal.com This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been adapted for the synthesis of quinazoline derivatives. nih.govacs.org In a typical Ugi-based approach, an o-halobenzoic acid, an aldehyde, an isocyanide, and an amine source (like ammonia) can be combined to generate a complex intermediate that can be further cyclized to the quinazolinone core. nih.govacs.org

Other MCRs for quinazoline synthesis involve the condensation of an aldehyde, a ketone, and an amine source, often catalyzed by an acid or a metal. openmedicinalchemistryjournal.com These reactions provide a convergent and diversity-oriented approach to a wide range of substituted quinazolines.

One-Pot Synthetic Procedures

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant improvements in efficiency and sustainability over traditional multi-step procedures. acs.org Several one-pot methods have been developed for the synthesis of quinazolines and their derivatives.

One such approach involves the copper-mediated oxidative coupling of aldehydes and 2-bromobenzoic acid with aqueous ammonia, leading to the in-situ generation of the amine and subsequent cyclization to the quinazolinone. nih.gov Another one-pot method involves the condensation of anthranilic acid, an orthoester (such as triethyl orthoformate), and a substituted aniline, which can be facilitated by microwave irradiation and a catalyst. researchgate.net

Furthermore, a one-pot, three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines has been developed for the efficient synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org These one-pot procedures streamline the synthetic process, reduce waste, and allow for the rapid assembly of the quinazoline scaffold.

Post-Cyclization Functionalization and Derivatization

Once the core quinazoline scaffold is assembled, subsequent modifications are often necessary to introduce key functionalities and modulate biological activity. These late-stage functionalizations offer a flexible approach to creating diverse libraries of analogues.

Chlorination and Amination Strategies at the C-4 Position

The C-4 position of the quinazoline ring is a critical site for modification, often serving as a gateway for introducing a variety of substituents, particularly amino groups. The most common strategy involves a two-step sequence: chlorination of a precursor quinazolin-4(3H)-one, followed by a nucleophilic aromatic substitution (SNAr) with a desired amine.

The chlorination of quinazolin-4(3H)-ones is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or a combination of trichloromethylacetonitrile (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃). nih.gov This converts the hydroxyl group at C-4 into a highly reactive chloro group, which is an excellent leaving group for subsequent substitution reactions.

The subsequent amination of the resulting 4-chloroquinazoline is a widely employed method for synthesizing 4-aminoquinazoline derivatives. nih.gov This nucleophilic aromatic substitution reaction is highly regioselective for the C-4 position. nih.gov The reactivity of the 4-chloroquinazoline allows for reactions with a broad range of amines, including primary and secondary aliphatic amines, anilines, and benzylamines, under relatively mild conditions. nih.govnih.gov For instance, electron-rich amines readily react to provide 4-aminoquinazolines in moderate to good yields. nih.gov Microwave irradiation has been shown to significantly accelerate these N-arylation reactions, often reducing reaction times from hours to minutes. nih.gov

| Precursor | Reagents | Product | Key Features |

| Quinazolin-4(3H)-one | Cl₃CCN/PPh₃ | 4-Chloroquinazoline | Efficient chlorination of the C-4 position. nih.gov |

| 4-Chloroquinazoline | Primary/Secondary Amine | 4-Aminoquinazoline | Regioselective SNAr at C-4; compatible with various amines. nih.gov |

| 4-Chloroquinazoline | N-methylanilines (microwave) | 4-(N-methylanilino)quinazoline | Rapid reaction times (10-20 minutes) with high yields. nih.gov |

Regioselective Introduction and Modification of Substituents at C-2, C-6, and C-7 Positions

While the C-4 position is readily functionalized, achieving regioselectivity at other positions, such as C-2, C-6, and C-7, requires more specialized strategies.

C-2 Position: Selective modification at the C-2 position can be challenging due to the competing reactivity of the C-4 position. One approach involves using 2-chloroquinazolines where the C-4 position is blocked by a less reactive group, such as a C-H or C-C bond. beilstein-journals.orgnih.gov Recent advancements have also focused on C-H activation techniques using transition-metal catalysis to directly introduce substituents at the C-2 position. beilstein-journals.orgnih.gov For quinazolines bearing electron-rich substituents, such as the 6,7-dimethoxyquinazoline (B1622564) core, selective C-2 substitution can be achieved. For example, the reaction of 4-azido-6,7-dimethoxyquinazoline with nucleophilic amines can lead to selective SNAr at the C-2 position, particularly in non-polar solvents. beilstein-journals.org

C-6 and C-7 Positions: The introduction of substituents at the C-6 and C-7 positions, such as the methoxy and fluoro groups in the title compound, is typically accomplished during the initial synthesis of the quinazoline ring by starting with appropriately substituted anthranilic acid derivatives. However, post-cyclization C-H functionalization is an emerging and powerful tool for late-stage modification. researchgate.netrsc.org Transition metal-catalyzed reactions, such as arylation, amination, and halogenation, can provide direct access to functionalized quinazolinones at these positions, although regioselectivity can be a challenge that needs to be carefully controlled through directing groups or catalyst choice. researchgate.net

Catalytic Systems and Green Chemistry Approaches in Quinazoline Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. Catalytic systems and green chemistry principles have been widely applied to quinazoline synthesis, leading to reduced waste, lower energy consumption, and improved reaction efficiency.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper)

Transition-metal catalysis has become an indispensable tool for constructing the quinazoline scaffold. nih.govnih.gov These catalysts facilitate a wide range of transformations, including C-H activation, cycloadditions, and coupling reactions, often with high atom economy and functional group tolerance. nih.govmdpi.com

Palladium (Pd): Palladium catalysts are used in cascade reactions, for instance, to synthesize 4-arylquinazolines from 2-aminobenzonitriles, triethyl orthocarboxylates, and boronic acids. organic-chemistry.org

Copper (Cu): Copper catalysts are employed in various synthetic routes. One notable example is the one-pot tandem reaction between aldehydes, (2-aminophenyl)methanols, and ammonium (B1175870) chloride to form 2-functionalized quinazolines. nih.gov Copper catalysis is also effective for Ullmann N-arylation conditions in the synthesis of quinazolines from o-iodobenzaldehydes and amidine hydrochlorides. nih.gov A recyclable ionic liquid-supported copper catalyst has been developed for the microwave-assisted tandem synthesis of 2-substituted quinazolinones. rsc.org

Iron (Fe), Cobalt (Co), and Manganese (Mn): Earth-abundant and less toxic metals are gaining prominence. Iron catalysts, such as FeCl₂, can be used for the synthesis of quinazolines from 2-alkylamino N-H ketimines via sp³ C-H oxidation. mdpi.com Cobalt complexes have been shown to catalyze the [4+2] cycloaddition of arenes with other reactants to form multi-substituted quinazolines. nih.gov Manganese catalysts have been successfully used in acceptorless dehydrogenative coupling (ADC) strategies to produce quinazolines from 2-aminobenzyl alcohols and primary amides. frontiersin.org

| Catalyst | Reaction Type | Starting Materials | Key Advantage |

| Palladium (Pd) | Cascade Reaction | 2-Aminobenzonitriles, Orthocarboxylates, Boronic Acids | Efficient synthesis of 4-arylquinazolines. organic-chemistry.org |

| Copper (Cu) | One-pot Tandem Reaction | Aldehydes, (2-Aminophenyl)methanols, NH₄Cl | Practical and convenient for 2-functionalized quinazolines. nih.gov |

| Iron (Fe) | C(sp³)-H Oxidation | 2-Alkylamino N-H Ketimines | Utilizes an abundant, low-toxicity metal. mdpi.com |

| Cobalt (Co) | [4+2] Cycloaddition | Arenes, Dioxazolones | Unique tandem C-H amidation and cyclization. nih.gov |

| Manganese (Mn) | Acceptorless Dehydrogenative Coupling (ADC) | 2-Aminobenzyl Alcohols, Amides | Replaces expensive noble metal catalysts. frontiersin.org |

Microwave-Assisted and Ultrasound-Promoted Syntheses

Alternative energy sources like microwaves and ultrasound have been shown to dramatically enhance the synthesis of quinazolines. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation (MWI) is an effective heating method that can significantly reduce reaction times, often from hours to minutes, and improve product yields. frontiersin.orgresearchgate.net It has been successfully applied to various quinazoline syntheses, including solvent-free reactions and syntheses in aqueous media. nih.govfrontiersin.orgrsc.org For example, the condensation of N-arylamidines with aldehydes can be performed rapidly under microwave conditions without a Lewis acid catalyst. frontiersin.org Similarly, a green and rapid method for synthesizing quinazolinone derivatives from 2-halobenzoic acids and amidines has been developed using microwave-assisted iron-catalyzed cyclization in water. sci-hub.cat

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. Ultrasound irradiation can promote reactions through acoustic cavitation, leading to shorter reaction times and higher yields, often at ambient temperatures. nih.gov This technique has been successfully used for the one-pot, solvent-free synthesis of novel quinazoline derivatives from anthranilic acid, acetic anhydride, and primary amines. nih.gov A notable application is the ultrasound-assisted Niementowski-like reaction to produce 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides, which performed better than the microwave-assisted process in terms of yields. arkat-usa.org Ultrasound can also play a role in guiding reaction pathways, for example, in the copper-catalyzed synthesis of 4-tosyl quinazolines, where its application reduces reaction time and increases efficiency. nih.gov

Solvent-Free and Aqueous Media Syntheses

A key goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) offers significant environmental benefits, including reduced waste and easier product purification. tandfonline.com Several solvent-free methods for quinazoline synthesis have been developed, often in conjunction with microwave or ultrasound irradiation. nih.gov One-pot, three-component reactions of 2-aminoarylketones and trialkyl orthoesters in the presence of ammonium acetate (B1210297) can proceed under solvent-free conditions to give high yields of quinazolines. nih.gov Similarly, the reaction of anthranilic acids with formamide can be performed under solvent-free microwave conditions using solid supports like montmorillonite (B579905) K-10. frontiersin.org

Aqueous Media Synthesis: Water is an ideal green solvent due to its abundance, low cost, and non-toxicity. tandfonline.com While organic compounds often have low solubility in water, specialized techniques can overcome this limitation. An electrochemical synthesis of quinazolines and quinazolinones has been developed that can be carried out in aqueous media under mild conditions. nih.gov Furthermore, protocols using surfactants like triethanolamine (B1662121) in combination with NaCl in aqueous media have been shown to be effective for the synthesis of quinazolinone derivatives. tandfonline.com Microwave-assisted synthesis in water has also been reported as a fast and eco-friendly method for preparing new quinazoline derivatives. rsc.org

Structure Activity Relationship Sar Studies of 4 Chloro 7 Fluoro 6 Methoxy 2 Methylquinazoline Derivatives

Impact of Halogenation (Fluoro, Chloro) on Biological Activity

Halogen atoms, particularly fluorine and chlorine, are critical substituents in the design of quinazoline-based inhibitors. Their properties, such as size, electronegativity, and ability to form halogen bonds, significantly modulate a compound's interaction with its biological target.

In the context of 4-anilinoquinazoline (B1210976) derivatives, the presence of electron-withdrawing groups like halogens on the 4-anilino ring is generally advantageous for antiproliferative activity. mdpi.com Studies on various quinazolinone derivatives have shown that the introduction of halogens into the aromatic rings is well-tolerated and can enhance biological effects. nih.gov For instance, the incorporation of different halogen atoms (F, Cl, or Br) at the para-position of a phenyl ring attached to the quinazoline (B50416) core resulted in increased antiproliferative activity against several cancer cell lines. mdpi.com Specifically, derivatives substituted with chlorine or bromine on the quinazoline ring have demonstrated high cytotoxic activity. nih.gov

The substitution of halogen atoms can increase the binding interactions between quinazoline derivatives and proteins like human serum albumin, with binding affinity often increasing with the atomic number of the halogen. nih.gov This suggests that halogens can play a crucial role in the pharmacokinetic profile of a drug candidate.

| Compound Modification | Target/Assay | Result (IC50/Activity) | Source |

| Phenyl ring substitution with F, Cl, Br | 5 cancer cell lines | Increased antiproliferative activity | mdpi.com |

| Quinazoline ring substitution with Cl, Br | HeLa, B16, L1210 cell lines | High cytotoxic activity | nih.gov |

| Benzene (B151609) ring halogenation | Human Serum Albumin Binding | Increased binding affinity | nih.gov |

The position of a halogen substituent on the quinazoline or its associated rings can dramatically alter its biological activity, a phenomenon sometimes referred to as the "fluorine effect". nih.gov The specific site of fluorination is known to significantly alter the pharmacokinetic properties of molecules. nih.gov For example, in the development of EGFR inhibitors, a 3-chloro-4-fluoro-aniline substitution at the C-4 position of the quinazoline ring results in strong activity. mdpi.com

Studies on 6-benzamide quinazoline derivatives have highlighted that a fluorine substituent at the C-2 position of the benzene ring is vital for inhibitory activity against EGFR. nih.gov Conversely, in other series, substitution at the meta position of a terminal benzene ring with small hydrophobic groups like chlorine was found to increase inhibitory activity, while ortho-substitution led to less potent compounds. nih.gov This demonstrates that the optimal position for halogenation is highly dependent on the specific scaffold and the topology of the target's binding site.

Role of Methoxy (B1213986) Substitution at C-6 Position on Activity Profiles

The methoxy group is a common substituent in approved drugs and plays a significant role in modulating ligand-target binding and physicochemical properties. mdpi.com In quinazoline derivatives, substitutions at the C-6 and C-7 positions with electron-donating groups, such as methoxy, are generally found to improve biological activity. mdpi.comnih.gov

Specifically for EGFR inhibitors, the presence of one or more methoxy groups at the C-6 and/or C-7 positions enhances the binding activity of the quinazoline's N1 and N3 atoms with the kinase's binding pocket. mdpi.com The 6,7-dimethoxy substitution pattern is particularly favorable for EGFR inhibition. nih.gov This is attributed to the ability of these bulkier groups to cause a slight deviation of the quinazoline core within the active site, leading to stronger hydrogen bonds with key residues like Met769. nih.gov While the core molecule of this article has a single methoxy at C-6 and a fluoro at C-7, the principle underscores the importance of electron-donating characteristics in this region of the scaffold. In some series, a methoxy group on a terminal phenyl ring was found to be less influential on antitumor activity compared to halogen substitutions. nih.gov

Influence of the C-2 Methyl Group and its Modifications on Molecular Interactions

The substituent at the C-2 position of the quinazoline ring is critical for its pharmacological profile. nih.govnih.gov A methyl group at this position can increase the reactivity of the compound. researchgate.net SAR studies have consistently identified the C-2 position as imperative for biological activity. researchgate.net

While a methyl group is a common and often effective substituent, modifications at this position can lead to compounds with varied and potent activities. For instance, replacing the C-2 methyl group with a phenyl ring is a vital feature for the formation of hydrogen bonds with certain enzymes. nih.gov Other studies have shown that substituting the C-2 position with imidazole-containing side chains can confer potent anti-inflammatory functions. nih.gov In some 4-anilinoquinazoline series, replacing the C-2 substituent with a morpholine (B109124) group, in combination with other substitutions, resulted in highly active cytotoxic agents. nih.gov This indicates that while the C-2 methyl group provides a solid baseline of activity, this position is highly amenable to modification to tune the compound's biological profile towards different targets. nih.gov

| C-2 Modification | Resulting Biological Activity | Source |

| Phenyl group | Vital for H-bonding with target enzyme | nih.gov |

| Imidazole side chain | Potent anti-inflammatory function | nih.gov |

| Morpholine group | High cytotoxic activity (in combination) | nih.gov |

Structural Modifications at Other Positions (e.g., C-3, C-4) and Their Biological Consequences

Modifications at the C-3 and C-4 positions of the quinazoline core are fundamental to the SAR of this class of compounds, particularly for kinase inhibitors.

The C-4 position is paramount, with a 4-anilinoquinazoline moiety being a general pharmacophoric requirement for EGFR inhibitory activity. mdpi.com This group is considered mandatory for affinity towards the ATP-binding pocket of the kinase. nih.gov Consequently, changing the aniline (B41778) moiety at the C-4 position with other groups typically leads to a decrease in activity. mdpi.com Antimicrobial activity can also be enhanced by having an amine or substituted amine at the C-4 position. nih.gov

The N-3 position of the quinazoline ring is also sensitive to substitution. SAR studies reveal that further substitution at the N-3 position often leads to decreased activity. nih.gov This is generally attributed to steric hindrance, which can disrupt the crucial hydrogen bonds formed between the N-1 of the quinazoline and the hinge region of the kinase. nih.gov However, in some quinazolinone series, the presence of a substituted aromatic ring at the N-3 position is considered essential for antimicrobial activities. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) Models

To better understand and predict the biological activity of quinazoline derivatives, Quantitative Structure-Activity Relationship (QSAR) models are frequently developed. These computational models correlate the structural or physicochemical properties of a series of compounds with their biological activities, such as inhibitory potency (IC50). atlantis-press.com

For quinazoline-based EGFR inhibitors, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven particularly useful. nih.govnih.govtandfonline.com

CoMFA models evaluate the steric and electrostatic fields of the molecules and correlate them with activity. These models often highlight the importance of bulky groups at specific positions for enhancing steric effects and optimizing electrostatic interactions. frontiersin.org

CoMSIA models extend this analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govfrontiersin.org CoMSIA contour maps can provide intuitive insights into how different molecular fields affect biological activity. nih.gov

These models are validated statistically using parameters like the cross-validation coefficient (q²) and the non-cross-validated coefficient (r²). nih.govtandfonline.com Robust models with high predictive power can then be used to design novel derivatives with potentially improved potency. nih.govfrontiersin.org For example, QSAR models have successfully guided the design of new quinazoline molecules by predicting modifications at the N-3 and C-6 positions that would foster optimal polar and hydrophobic contacts within the ATP-binding site of EGFR. acs.org

| QSAR Model Type | Key Findings for Quinazoline Derivatives | Source |

| CoMFA | Steric and electrostatic fields are critical for activity. Green contours often indicate where bulky groups are favorable. | frontiersin.org |

| CoMSIA | In addition to steric/electrostatic fields, hydrophobic and hydrogen bonding properties are significant predictors of activity. | nih.govnih.gov |

| 2D-QSAR | Can identify key physicochemical parameters (e.g., LogP, TPSA, molar refractivity) that influence EGFR-TK inhibition. | atlantis-press.com |

Computational and Theoretical Investigations of 4 Chloro 7 Fluoro 6 Methoxy 2 Methylquinazoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding mode and affinity of a ligand to a target protein.

Binding Affinity Prediction and Ranking

Future molecular docking studies on 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline would involve predicting its binding affinity against various biological targets. This process would entail calculating the free energy of binding (often expressed in kcal/mol) for the ligand-protein complex. A lower binding energy value typically indicates a more stable complex and, consequently, a higher binding affinity. These predicted affinities would allow for the ranking of this compound against other potential inhibitors for a specific target.

Table 1: Hypothetical Binding Affinity Data (Note: This table is for illustrative purposes only, as no specific data exists in the literature.)

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase X | - |

| Enzyme Y | - |

| Receptor Z | - |

Identification of Key Interacting Residues and Binding Modes

A crucial outcome of molecular docking simulations is the visualization and analysis of the interactions between the ligand and the amino acid residues within the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is vital for understanding the mechanism of inhibition and for designing more potent and selective molecules. For this compound, researchers would analyze which of its functional groups (e.g., the chloro, fluoro, methoxy (B1213986), or methyl groups) are critical for binding.

Table 2: Hypothetical Key Interacting Residues and Binding Modes (Note: This table is for illustrative purposes only, as no specific data exists in the literature.)

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Protein Kinase X | - | - |

| Enzyme Y | - | - |

| Receptor Z | - | - |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and biomolecular complexes over time. This technique allows for the assessment of the stability and conformational changes of a ligand-protein complex in a simulated physiological environment.

Analysis of Ligand-Protein Complex Stability and Conformational Changes

If MD simulations were to be performed on a complex of this compound and a target protein, the stability of the complex would be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. A stable RMSD value for the complex would suggest that the ligand remains bound in a consistent orientation within the binding site. RMSF analysis would highlight the flexibility of different regions of the protein upon ligand binding.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide a deeper understanding of the molecule's structure, reactivity, and spectroscopic properties.

Electronic Structure Properties and Reactivity Prediction

For this compound, quantum chemical calculations could be used to determine its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Quantum Chemical Properties (Note: This table is for illustrative purposes only, as no specific data exists in the literature.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

Future Research Directions and Translational Perspectives in Academic Context

Exploration of Novel Synthetic Strategies for Structural Diversification of Quinazoline (B50416) Derivatives

The synthesis of the quinazoline core and its derivatives is a well-trodden path in organic chemistry, yet the quest for more efficient, sustainable, and diverse methodologies continues. mdpi.com Traditional methods, such as the Niementowski reaction, often require high temperatures. ijmpr.in Modern synthetic chemistry aims to overcome these limitations through innovative strategies that offer improved yields, functional group tolerance, and access to a wider chemical space. researchgate.netnih.gov

Future research into derivatives of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline will likely focus on several key areas:

One-Pot and Tandem Reactions: Developing multi-component reactions where starting materials proceed through several transformations in a single flask can significantly improve efficiency and sustainability. mdpi.com This approach simplifies purification processes and reduces waste.

Catalyst Innovation: The use of novel catalysts, such as transition metals or organocatalysts, can enable previously challenging chemical transformations under milder conditions. nih.govtsijournals.com For instance, palladium-catalyzed cross-coupling reactions are instrumental in adding diversity to the quinazoline core.

Green Chemistry Approaches: The integration of green chemistry principles, including the use of environmentally benign solvents, microwave-assisted synthesis, and catalyst-free conditions where possible, is becoming increasingly important. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for the industrial-scale production of quinazoline-based compounds.

These advanced synthetic strategies will be crucial for generating extensive libraries of analogues based on the this compound structure. This structural diversification is essential for probing structure-activity relationships (SAR) and identifying new derivatives with enhanced biological profiles. nih.gov

Table 1: Comparison of Synthetic Approaches for Quinazoline Derivatives

| Synthetic Strategy | Key Features | Advantages | Potential Application for Diversification |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions. | Reduced reaction times, improved yields, cleaner reactions. | Rapid generation of a library of analogues by varying reaction partners. |

| One-Pot Multi-Component Reactions | Combines three or more reactants in a single step to form the final product. | High efficiency, atom economy, reduced waste, simplified procedures. mdpi.com | Efficiently create complex quinazoline structures with multiple points of diversity. |

| Transition-Metal Catalysis | Employs catalysts (e.g., Palladium, Copper, Nickel) to facilitate bond formation. | High functional group tolerance, mild reaction conditions, enables diverse C-C and C-N couplings. tsijournals.com | Introduce a wide range of substituents at various positions of the quinazoline ring. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, precise control, easy scalability, improved reproducibility. | Large-scale synthesis of lead compounds and intermediates like this compound. |

Deepening Mechanistic Understanding of Biological Activities via Advanced Research Tools

Quinazoline derivatives are renowned for their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways. ekb.egmdpi.com Many FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) scaffold and function by targeting the ATP-binding site of receptors like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov Given that this compound is a precursor to such inhibitors, understanding the precise molecular interactions of its derivatives is paramount.

Advanced research tools are indispensable for elucidating these mechanisms:

Cryo-Electron Microscopy (Cryo-EM): This technique allows for the high-resolution structural determination of protein-ligand complexes, providing invaluable insights into the binding modes of quinazoline inhibitors within the active sites of their target kinases.

Proteomics and Kinome Profiling: Mass spectrometry-based proteomics can be used to perform large-scale screening of quinazoline derivatives against hundreds of kinases, revealing their selectivity profiles and identifying potential off-target effects. nih.gov

CRISPR-Cas9 Gene Editing: This powerful tool can be used to create cell lines with specific mutations in target kinases. nih.gov These models are crucial for validating drug targets and investigating mechanisms of drug resistance that may arise. nih.gov

Advanced Cellular Imaging: Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used in living cells to monitor the engagement of a quinazoline inhibitor with its target protein in real-time.

By employing these tools, researchers can move beyond simple IC50 values to gain a dynamic and detailed picture of how these compounds function at a molecular and cellular level, paving the way for the design of more selective and effective therapeutic agents.

Advanced Computational Modeling for Optimized Derivatization and Target Prediction

Computer-aided drug design (CADD) has become an essential component of modern drug discovery, significantly reducing the time and cost associated with developing new therapeutic agents. mdpi.comresearchgate.net For quinazoline derivatives, computational modeling can guide the synthetic process by predicting which structural modifications are most likely to improve binding affinity and selectivity. researchgate.net

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling correlates the three-dimensional properties of molecules with their biological activity. nih.govnih.gov These models can reliably predict the efficacy of new, unsynthesized quinazoline derivatives, helping to prioritize which compounds to synthesize and test. frontiersin.orgtandfonline.com Studies have successfully used techniques like CoMFA and CoMSIA to build robust predictive models for quinazoline-based EGFR inhibitors. nih.govtandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For quinazoline derivatives, docking simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the kinase active site. nih.govbenthamdirect.com This information is critical for rational drug design.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can assess the stability of the binding pose predicted by docking and help calculate the binding free energy, offering a more accurate prediction of affinity. nih.govfrontiersin.org

AI and Machine Learning: The integration of artificial intelligence and machine learning is revolutionizing drug design. nih.gov These advanced algorithms can analyze vast datasets to identify novel scaffolds, predict biological activities, and optimize pharmacokinetic properties, accelerating the discovery of next-generation kinase inhibitors. nih.gov

Table 2: Application of Computational Methods in Quinazoline Drug Design

| Computational Method | Primary Function | Information Gained | Impact on Research |

| 3D-QSAR | Correlates molecular properties with biological activity. nih.gov | Identifies key structural features required for high potency. nih.gov | Guides the design of new derivatives with improved activity before synthesis. frontiersin.org |

| Molecular Docking | Predicts the binding mode of a ligand within a protein's active site. nih.gov | Reveals specific ligand-receptor interactions (e.g., hydrogen bonds). africaresearchconnects.com | Enables rational modification of the ligand to enhance binding affinity. researchgate.net |

| Molecular Dynamics | Simulates the movement and interaction of atoms and molecules over time. nih.gov | Assesses the stability of the docked complex and conformational changes. frontiersin.org | Provides a more realistic view of the binding event and helps refine binding energy calculations. benthamdirect.com |

| Virtual Screening | Screens large libraries of virtual compounds against a target protein. | Identifies potential "hit" compounds for further experimental testing. | Expands the search for novel and diverse chemical scaffolds. |

Potential for Development as Chemical Probes and Research Tool Compounds

Beyond their therapeutic potential, highly selective and potent quinazoline derivatives can serve as valuable chemical probes. nih.gov These tool compounds are essential for basic research, enabling the dissection of complex biological pathways. nih.gov A well-characterized chemical probe allows researchers to specifically inhibit the function of a single protein (e.g., a kinase) in cells or in vivo, thereby helping to elucidate its role in health and disease. nih.gov

The development of a derivative of this compound into a chemical probe would require:

High Potency and Selectivity: The compound must be highly potent against its intended target and have minimal activity against other proteins, especially closely related kinases. nih.gov

Cellular Permeability: To be useful in cell-based assays, the probe must be able to cross the cell membrane to reach its intracellular target.

Characterized Mechanism of Action: The molecular mechanism by which the probe inhibits its target must be well understood.

By conjugating such a specific inhibitor to a fluorophore, researchers can also create fluorescent probes. nih.gov These tools can be used in cellular imaging studies to visualize the localization of the target protein, monitor drug-target engagement, and study its dynamics within the cellular environment. nih.gov

Q & A

Q. What are common synthetic routes for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline, and what critical reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nitration, cyclization, and functional group modifications. For example, a related quinazoline derivative, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was synthesized via five steps (substitution, nitration, reduction, cyclization, and chlorination) with a total yield of 29.2% . Key factors influencing yield include:

- Temperature control : High-temperature reflux (e.g., 6M HCl at reflux for 4 hours) improves substitution efficiency .

- Catalyst selection : Acidic or basic conditions (e.g., NaOH/EtOH) enhance water-soluble intermediate formation .

- Purification methods : Chromatography or recrystallization ensures high purity, critical for downstream applications.

Table 1 : Representative Reaction Conditions for Quinazoline Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, DMF, 100°C | 85% | |

| Chlorination | SOCl₂, reflux | 90% | |

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 75% |

Q. How is structural characterization of this compound typically performed?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., singlet at δ 8.4 ppm for –NH in related compounds) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks for quinazoline derivatives) .

- Crystallography : SHELX software refines X-ray diffraction data to determine planarity and hydrogen-bonding networks (e.g., dihedral angles between quinazoline and adjacent rings) .

Advanced Research Questions

Q. How can researchers optimize functionalization of substituents (e.g., methoxy, chloro groups) for targeted modifications?

- Methodological Answer :

- Methoxy group : Demethylation with BBr₃ or oxidation to carbonyl groups enables further derivatization .

- Chloro group : Nucleophilic substitution (e.g., with amines or alkoxides) under controlled pH and solvent polarity .

- Fluoro group : Stability under acidic/basic conditions requires inert atmospheres to prevent defluorination .

Table 2 : Functionalization Strategies for Key Substituents

| Substituent | Reaction | Conditions | Application |

|---|---|---|---|

| 6-Methoxy | BBr₃, CH₂Cl₂ | −78°C, 2h | Hydroxyl group introduction |

| 4-Chloro | Piperidine, DMF | 120°C, 6h | Amine coupling |

Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions for quinazoline derivatives?

- Methodological Answer :

- Variable analysis : Compare catalysts (e.g., POCl₃ vs. SOCl₂ for chlorination), solvent polarity, and temperature gradients .

- Scale-dependent optimization : Continuous flow reactors improve reproducibility in scaled-up syntheses .

- Byproduct profiling : LC-MS or TLC monitors intermediate stability (e.g., nitro-reduction intermediates) .

Q. How can crystallographic data (e.g., SHELX refinements) inform structural analysis and design of quinazoline-based compounds?

- Methodological Answer :

- Planarity assessment : SHELXL refines deviations from planarity (mean deviation 0.019 Å in related structures) to predict π-π stacking interactions .

- Hydrogen-bond networks : O—H⋯N and N—H⋯O bonds stabilize crystal packing, informing solubility and bioavailability .

- Twinning analysis : SHELXD resolves twinned data for high-throughput phasing in polymorph studies .

Q. What in vitro assays evaluate the biological activity of this compound, considering structural analogs?

- Methodological Answer :

- Kinase inhibition assays : Use ATP-binding domain models (e.g., EGFR tyrosine kinase) with fluorescence polarization .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or A549) at 10–100 µM concentrations .

- Metabolic stability : LC-MS monitors hepatic microsome degradation to identify labile substituents .

Table 3 : Bioactive Quinazoline Analogs and Targets

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| AZD8931 | EGFR | 3.2 | |

| Vandetanib | VEGFR2 | 40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.